E7820

Vue d'ensemble

Description

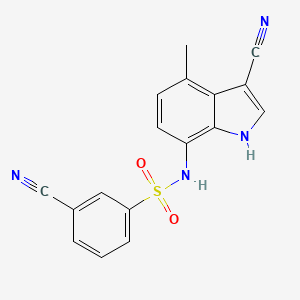

E-7820, également connu sous le nom de N-(3-Cyano-4-méthyl-1H-indol-7-yl)-3-cyanobenzène-sulfonamide, est un dérivé aromatique de sulfonamide. Il s'agit d'un inhibiteur de l'angiogenèse unique qui supprime l'expression de la sous-unité alpha2 de l'intégrine sur les cellules endothéliales. Ce composé a montré un potentiel significatif dans l'inhibition de l'angiogenèse induite par les tumeurs et la croissance tumorale dans divers modèles expérimentaux .

Méthodes De Préparation

La synthèse de E-7820 implique plusieurs étapes, commençant par la préparation du dérivé indole. Les étapes clés comprennent :

Formation du noyau indole : Le noyau indole est synthétisé par une série de réactions impliquant la cyclisation de précurseurs appropriés.

Introduction du groupe cyano : Le groupe cyano est introduit par une réaction de substitution nucléophile.

Formation de sulfonamide : La dernière étape implique la formation du groupe sulfonamide par réaction du dérivé indole avec un chlorure de sulfonyle en conditions basiques.

Les méthodes de production industrielle de E-7820 ne sont pas largement documentées, mais la synthèse suit généralement des étapes similaires avec une optimisation pour la production à grande échelle.

Analyse Des Réactions Chimiques

E-7820 subit diverses réactions chimiques, notamment :

Oxydation : E-7820 peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes cyano ou d'autres groupes fonctionnels présents dans la molécule.

Substitution : Des réactions de substitution nucléophile peuvent être utilisées pour introduire différents substituants sur le cycle aromatique.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium et des nucléophiles comme le méthylate de sodium. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

E-7820 a un large éventail d'applications de recherche scientifique, notamment :

Recherche sur le cancer : E-7820 est principalement utilisé comme inhibiteur de l'angiogenèse dans la recherche sur le cancer. .

Études biologiques : E-7820 est utilisé pour étudier le rôle des intégrines dans la fonction des cellules endothéliales et l'angiogenèse.

Développement de médicaments : E-7820 sert de composé de tête pour le développement de nouveaux inhibiteurs de l'angiogenèse et de médicaments anticancéreux.

Mécanisme d'action

E-7820 exerce ses effets en inhibant l'expression de la sous-unité alpha2 de l'intégrine sur les cellules endothéliales. Les intégrines sont des molécules d'adhésion cellulaire qui jouent un rôle crucial dans l'angiogenèse. En supprimant l'intégrine alpha2, E-7820 perturbe la formation de nouveaux vaisseaux sanguins, inhibant ainsi la croissance tumorale et l'angiogenèse. Le composé module également l'expression d'autres intégrines, notamment alpha1, alpha3 et alpha5, contribuant ainsi davantage à ses effets anti-angiogéniques .

Applications De Recherche Scientifique

E-7820 has a wide range of scientific research applications, including:

Cancer Research: E-7820 is primarily used as an angiogenesis inhibitor in cancer research. .

Biological Studies: E-7820 is used to study the role of integrins in endothelial cell function and angiogenesis.

Drug Development: E-7820 serves as a lead compound for the development of new angiogenesis inhibitors and anti-cancer drugs.

Mécanisme D'action

E-7820 exerts its effects by inhibiting the expression of integrin alpha2 subunit on endothelial cells. Integrins are cell adhesion molecules that play a crucial role in angiogenesis. By suppressing integrin alpha2, E-7820 disrupts the formation of new blood vessels, thereby inhibiting tumor growth and angiogenesis. The compound also modulates the expression of other integrins, including alpha1, alpha3, and alpha5, further contributing to its anti-angiogenic effects .

Comparaison Avec Des Composés Similaires

E-7820 est unique par rapport aux autres inhibiteurs de l'angiogenèse en raison de son mécanisme d'action spécifique ciblant l'intégrine alpha2. Des composés similaires comprennent :

Bevacizumab : Un anticorps qui inhibe le facteur de croissance endothélial vasculaire (VEGF).

Sunitinib : Un petit inhibiteur moléculaire ciblant plusieurs récepteurs tyrosine kinases.

Sorafenib : Un autre inhibiteur multi-kinases aux propriétés anti-angiogéniques

La spécificité de E-7820 pour l'intégrine alpha2 en fait un outil précieux pour l'étude des processus médiés par l'intégrine et le développement de thérapies ciblées.

Activité Biologique

E7820, an orally active aromatic sulfonamide derivative, has emerged as a significant compound in cancer therapy due to its anti-angiogenic properties and ability to modulate integrin expression. This article explores the biological activity of this compound, focusing on its mechanisms, clinical findings, and potential therapeutic applications.

This compound primarily functions as an angiogenesis inhibitor , which is crucial in cancer treatment as it disrupts the formation of new blood vessels that tumors require for growth. Its mechanism involves:

- Inhibition of Integrin Expression : this compound modulates the expression of integrins, particularly α-2, α-3, α-5, and β-1 integrins. This modulation leads to a decrease in endothelial cell adhesion and migration, which are essential for angiogenesis .

- Induction of Apoptosis : In combination therapies, such as with erlotinib, this compound has shown to enhance apoptosis in tumor-associated endothelial cells, leading to reduced microvessel density (MVD) in tumors .

- Global Disruption of Splicing : Recent studies indicate that this compound degrades the splicing factor RBM39, causing significant alterations in RNA splicing patterns which can affect gene expression related to DNA repair mechanisms .

Preclinical Studies

Preclinical studies have demonstrated the efficacy of this compound across various models:

- Tumor Growth Inhibition : this compound significantly inhibited basic fibroblast growth factor (bFGF)-induced angiogenesis in mouse models and reduced tumor growth in subcutaneously implanted tumors .

- Integrin Modulation : In vitro studies showed that this compound decreased integrin α-2 expression on platelets and endothelial cells, suggesting its potential as a biomarker for treatment efficacy .

Clinical Studies

This compound has been evaluated in several clinical trials:

Phase I Trials

A Phase I study assessed the pharmacodynamics and pharmacokinetics of this compound in patients with advanced solid tumors. Key findings included:

- Tolerability and Safety : The maximum tolerated dose (MTD) was established with notable adverse effects including thrombocytopenia and neutropenia .

- Stable Disease Observations : While no objective responses were recorded, prolonged stable disease was noted in many heavily pretreated patients, indicating potential clinical benefit .

Phase II Trials

Further investigations combined this compound with other agents like cetuximab for colorectal cancer patients. Results indicated limited efficacy but highlighted the importance of patient selection based on integrin expression levels for improved outcomes .

Case Studies

Recent case studies using patient-derived xenograft (PDX) models have provided insights into the efficacy of this compound:

- Tumor Shrinkage Rates : In a study involving various cancers (bile duct, gastric, pancreatic), this compound demonstrated a 38.1% overall response rate with significant shrinkage observed particularly in bile duct cancer (58.3%) and uterine cancer (55.6%) models .

- Predictive Biomarkers : Whole-exome sequencing identified mutations in genes related to homologous recombination repair (e.g., BRCA1/2) as potential biomarkers for predicting response to this compound therapy .

Summary of Findings

The biological activity of this compound showcases its potential as a therapeutic agent in oncology through its anti-angiogenic effects and modulation of integrin expression. The following table summarizes key findings from various studies:

| Study Type | Key Findings | Response Rate |

|---|---|---|

| Preclinical | Inhibition of angiogenesis; apoptosis induction | N/A |

| Phase I | Established MTD; prolonged stable disease | N/A |

| Phase II | Limited efficacy; importance of patient selection | Varies by cancer |

| PDX Models | Significant tumor shrinkage | 38.1% overall |

Propriétés

IUPAC Name |

3-cyano-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O2S/c1-11-5-6-15(17-16(11)13(9-19)10-20-17)21-24(22,23)14-4-2-3-12(7-14)8-18/h2-7,10,20-21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGUASZLXHYWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=CC(=C3)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183142 | |

| Record name | E 7820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289483-69-8 | |

| Record name | E 7820 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289483698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E-7820 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12505 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | E 7820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | E-7820 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVH5K7949N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.